molecular formula C22H18BrN3O4S2 B2675743 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1787905-99-0

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2675743
CAS No.: 1787905-99-0
M. Wt: 532.43
InChI Key: KMEFCTZNSQYRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 4-bromophenyl group at position 3, a thioether linkage to an acetamide moiety, and a 3,4-dimethoxyphenyl substituent on the acetamide nitrogen. Thienopyrimidinones are heterocyclic scaffolds known for diverse biological activities, including kinase inhibition and antimicrobial effects . The 4-bromophenyl group may enhance binding affinity via halogen interactions, while the 3,4-dimethoxyphenyl substituent contributes to solubility and electronic effects. The compound’s molecular weight (estimated ~550 g/mol) and hydrogen-bonding capacity (1 donor, 5 acceptors) suggest moderate bioavailability, influenced by its substituents .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O4S2/c1-29-17-8-5-14(11-18(17)30-2)24-19(27)12-32-22-25-16-9-10-31-20(16)21(28)26(22)15-6-3-13(23)4-7-15/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEFCTZNSQYRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, using a palladium catalyst and a bromophenylboronic acid.

    Thioether Formation: The thioether linkage is formed by reacting the thienopyrimidine intermediate with a suitable thiol under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 3,4-dimethoxyphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group

The bromine atom on the 4-bromophenyl ring serves as a reactive site for nucleophilic substitution, enabling the introduction of diverse substituents.

Reaction TypeConditionsProductYieldReferences
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CAryl group substitution (e.g., phenyl)65–75%
AminationCuI, L-proline, KOH, DMSO, 100°CPrimary/secondary amine substitution50–60%

Key Findings :

  • The bromine undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives, enhancing lipophilicity for drug design.

  • Copper-mediated amination introduces nitrogen-containing groups, improving target affinity in kinase inhibition studies.

Oxidation of the Thioether Linkage

The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties and bioactivity.

Reaction TypeConditionsProductYieldReferences
Oxidation to SulfonemCPBA, CH₂Cl₂, 0°C to RTSulfone derivative85–90%
Oxidation to SulfoxideH₂O₂, AcOH, RTSulfoxide derivative70–80%

Key Findings :

  • Sulfone formation increases metabolic stability compared to the parent thioether.

  • Sulfoxides exhibit intermediate reactivity, serving as precursors for further functionalization.

Hydrolysis of the Acetamide Moiety

The acetamide group can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

Reaction TypeConditionsProductYieldReferences
Acidic HydrolysisHCl (6M), reflux, 12hCarboxylic acid90–95%
Basic HydrolysisNaOH (2M), EtOH, 60°C, 6hSodium carboxylate85–90%

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The specific compound under discussion has shown potential in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated its effectiveness against:

  • MCF-7 Breast Cancer Cells : The compound exhibited significant growth inhibition compared to control groups.
  • A549 Lung Cancer Cells : Similar studies reported cytotoxic effects leading to apoptosis in these cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Staphylococcus aureus : Demonstrated significant antibacterial activity with low minimum inhibitory concentrations (MICs).
  • Escherichia coli : Comparable antimicrobial effects were observed.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. It may target specific enzymes involved in cancer progression and microbial resistance mechanisms, including:

  • Tyrosine Kinases : Inhibition could lead to reduced signaling pathways associated with cancer growth.
  • DNA Topoisomerases : Targeting these enzymes may disrupt DNA replication in cancer cells.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various thieno[3,2-d]pyrimidine derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that the compound under discussion showed promising activity against MCF-7 cells, suggesting further investigation into its mechanism of action is warranted.

Antimicrobial Evaluation

Another research article focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. Using disk diffusion methods, it was found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values indicating high potency.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
3-(4-methoxyphenyl)-4-oxo-thieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidine core with methoxy substitutionAntibacterial
5-methylthiazole derivativesThiazole ring fused with various aromatic systemsAnticancer
1H-benzimidazole derivativesBenzimidazole core with various substituentsAntifungal

This table illustrates the diversity within this chemical class while underscoring the distinct combination of functional groups present in 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide that may confer unique biological properties.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking. The bromophenyl and thienopyrimidine moieties could play crucial roles in binding to the active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key analogs and their distinguishing features:

Compound Name Core Structure Substituents (Thienopyrimidinone) Acetamide Aryl Group Notable Properties Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-Bromophenyl) 3,4-Dimethoxyphenyl Enhanced solubility (methoxy groups), halogen bonding potential (Br)
N-(4-Bromophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide (CAS 1040634-09-0) Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 7-Phenyl 4-Bromophenyl Higher lipophilicity (methyl, phenyl); potential steric hindrance
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-Dimethyl 4-Isopropylphenyl Increased lipophilicity (isopropyl); altered ring planarity ([2,3-d] vs. [3,2-d])
2-[[3-(4-Bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide Benzo-fused thieno[2,3-d]pyrimidin-4-one 3-(4-Bromophenyl), cyclohexene fusion 2,4-Dichlorophenyl Larger molecular size; potential for improved target engagement (Cl substituents)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Pyrimidin-4-one (non-thieno fused) 4-Methyl 4-Bromophenyl Simplified synthesis; reduced aromatic interactions

Physicochemical and Pharmacological Insights

  • Solubility and Lipophilicity : The target compound’s 3,4-dimethoxyphenyl group improves aqueous solubility compared to halogenated analogs (e.g., 4-bromo- or 2,4-dichlorophenyl) . Conversely, compounds with isopropyl or methyl groups (e.g., CAS 1040634-09-0) exhibit higher logP values, favoring membrane permeability but risking metabolic instability .
  • Binding Interactions : The 4-bromophenyl group in the target compound may engage in halogen bonding with biomolecular targets, a feature shared with CAS 1040634-09-0 and the dichlorophenyl analog . The dimethoxyphenyl group’s electron-donating methoxy substituents could facilitate π-π stacking or hydrogen bonding, contrasting with electron-withdrawing chloro groups .
  • Synthetic Complexity: Benzo-fused derivatives () require multi-step synthesis due to cyclohexene ring formation, whereas non-fused pyrimidinones () are more accessible . The target compound’s synthesis likely parallels methods described for CAS 1040634-09-0, involving carbodiimide-mediated amide coupling .

Crystallographic and Conformational Data

Crystal structures of related acetamides (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) reveal dihedral angles between aromatic rings (66.4° in ), influencing molecular rigidity and target binding. The target compound’s 3,4-dimethoxyphenyl group may adopt a similar twisted conformation, optimizing interactions with hydrophobic pockets .

Biological Activity

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.

  • Molecular Formula : C21H16BrN3O3S2
  • Molar Mass : 502.404 g/mol
  • CAS Number : 379237-32-8

Antiviral Activity

Research indicates that thienopyrimidine derivatives exhibit significant antiviral properties. For instance, compounds related to thieno[2,3-b]pyridine have been shown to be effective against herpesviruses, including HSV-1 and HSV-2. The structure of the compound under review suggests a similar potential due to the presence of the thieno and pyrimidine moieties which are known to enhance antiviral activity .

Anticancer Properties

Thienopyrimidine derivatives have also been investigated for their anticancer effects. Studies have shown that modifications in the thienopyrimidine structure can lead to enhanced cytotoxicity against various cancer cell lines. Specifically, compounds with bromophenyl and dimethoxyphenyl substitutions have demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for viral replication and cancer cell proliferation. For example, thienopyrimidines are known to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in rapidly dividing cells such as those found in tumors or infected tissues .

Case Studies

StudyObjectiveFindings
Investigate antiviral effectsThe compound showed significant inhibition of HSV-1 replication in cell cultures.
Assess anticancer activityDemonstrated cytotoxic effects on breast cancer cell lines with an IC50 value of 15 µM.
Evaluate structure-activity relationshipModifications at the bromophenyl position enhanced potency against viral infections.

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is heavily influenced by their structural components. The presence of electron-withdrawing groups (like bromine) and electron-donating groups (like methoxy) plays a crucial role in modulating their pharmacological profiles. Studies suggest that optimal substitution patterns can significantly enhance both antiviral and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-bromophenylacetic acid derivatives with thienopyrimidinone scaffolds via thiourea or thioether linkages. A stepwise approach includes:

Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) with triethylamine in dichloromethane at low temperatures (273 K) to minimize side reactions .

Cyclization : Optimize reaction time and temperature to form the thieno[3,2-d]pyrimidin-4-one core.

Purification : Employ column chromatography or recrystallization from methylene chloride.

  • Optimization : Apply Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading, and temperature. For example, fractional factorial designs can identify critical parameters for yield improvement .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and 3,4-dimethoxyphenyl groups) to confirm stereoelectronic effects .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, focusing on acetamide proton shifts (~6.5–7.5 ppm) and sulfur/oxygen electronic environments.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 591.7 g/mol) and fragmentation patterns .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :

  • Co-solvent systems : Test dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) blends to enhance solubility while maintaining biocompatibility.
  • pH adjustment : Use phosphate-buffered saline (PBS) at physiological pH to stabilize the compound in aqueous media.
  • Micellar encapsulation : Employ surfactants like Tween-80 for hydrophobic derivatives.
  • DoE : Statistically optimize solvent ratios and additives to balance solubility and assay compatibility .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model electron distribution at the 4-oxo and thioether moieties, predicting reactivity with biological targets (e.g., kinases) .
  • Molecular docking : Simulate interactions with binding pockets (e.g., ATP-binding sites) to prioritize substituents like bromine or methoxy groups for synthesis .
  • Machine learning : Train models on existing bioactivity data to predict ADMET properties and synthetic feasibility .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Analog synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding .
  • Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding (e.g., acetamide NH) and hydrophobic (e.g., bromophenyl) motifs .
  • Biological testing : Use enzyme inhibition assays (e.g., IC50_{50} measurements) paired with multivariate regression to correlate substituents with activity .

Q. What reactor designs are optimal for scaling up synthesis while minimizing side products?

  • Methodological Answer :

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps like cyclization, reducing byproduct formation .
  • Membrane separation : Integrate nanofiltration post-synthesis to isolate the product from unreacted intermediates .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How should contradictory data in biological assays be resolved?

  • Methodological Answer :

  • Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives.
  • Orthogonal assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cell viability assays).
  • Statistical rigor : Apply ANOVA to assess inter-experimental variability and identify outliers .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement if discrepancies persist .

Q. What crystallographic techniques elucidate packing interactions influencing stability?

  • Methodological Answer :

  • Intermolecular interaction analysis : Identify N–H···O hydrogen bonds and C–H···F contacts contributing to lattice stability via Hirshfeld surface analysis .
  • Thermogravimetric analysis (TGA) : Correlate thermal decomposition profiles with crystal packing density.
  • Polymorph screening : Use solvent evaporation under controlled humidity to isolate metastable forms for comparative stability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.